Dienogest-d4 is a deuterium-labeled form of Dienogest, which is a synthetic progestin belonging to the 19-nortestosterone derivative family. [1]. It is primarily used as an internal standard in analytical chemistry. The table below summarizes its key characteristics:
| Attribute | Description |
|---|---|
| Chemical Name | 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2-d2)acetonitrile-d2 [2] [3] |
| Molecular Formula | C₂₀H₂₁D₄NO₂ [4] [2] |
| Molecular Weight | 315.44 g/mol [4] |
| Primary Application | Used as a tracer and internal standard for quantitative analysis via LC-MS, GC-MS, or NMR [4]. |
| Deuteration Sites | The "-d4" denotes four deuterium atoms (²H or D), specifically located on the two methylene groups of the 17-hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-3-one acetonitrile side chain. [2] [3] |
While a direct synthesis route for Dienogest-d4 was not found, several patents and publications detail the synthesis of Dienogest itself. Understanding the synthesis of the parent compound is a foundational step for developing a deuterated version. The following diagram outlines a generalized synthesis workflow based on the searched literature.
Generalized synthesis workflow for Dienogest
Key synthetic methods and reagents identified in the search results include:
Producing a deuterated version like this compound typically involves introducing the deuterium atoms at a specific step in the synthesis of the parent compound. The search results indicate that the four deuterium atoms are on the acetonitrile side chain. [2] [3] Therefore, the most plausible approach is to use a deuterated reagent (e.g., CD₂(CN)₂ or a similar synthon) when constructing this side chain.
Given the commercial availability of this compound is through custom synthesis [2] [3], the exact protocol is likely proprietary. To proceed, I suggest the following:
Dienogest-d4 is marketed for research purposes only and is not intended for diagnostic or therapeutic use [1]. The following table lists known suppliers.
| Supplier | Notes |
|---|---|
| MedChemExpress (MCE) | Listed as a controlled substance in some territories; availability requires a quote [1]. |
| Pharmaffiliates | Available for inquiry; storage recommended at 2-8°C [2]. |
To fully understand the role of this compound, it helps to know what the parent drug does and why a labeled version is needed.
D). They are primarily used as internal standards in mass spectrometry-based assays. Their nearly identical chemical behavior allows for highly accurate quantification of the parent drug in complex biological samples like blood plasma [1] [5] [6].While the search results did not contain a specific protocol for using this compound in an assay, they provide insights into general workflows and the drug's biological effects. The diagram below outlines a typical experimental workflow for using an internal standard like this compound in drug analysis.
A general workflow for using this compound as an internal standard in bioanalysis.
Research has elucidated key pathways through which Dienogest exerts its therapeutic effects on endometriosis. The following diagram synthesizes these mechanisms based on recent gene expression and in vitro studies.
Proposed molecular mechanisms of action for Dienogest in treating endometriosis, based on recent transcriptomic and cellular studies [3] [4].
The table below summarizes the core technical information available for this compound:
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| Molecular Formula | C₂₀H₂₁D₄NO₂ [1] |
| Molecular Weight | 315.44 g/mol [1] |
| Parent Compound | Dienogest (DB09123) [2] [1] |
| Primary Application | Internal standard for quantitative analysis by LC-MS/MS, GC-MS, or NMR [1] |
| Research Purpose | For research use only. Not for human consumption [1]. |
Using a deuterated analog like this compound as an internal standard is a gold standard practice in Mass Spectrometry (MS)-based bioanalysis. The core reasons for this approach are [3] [4]:
The following workflow outlines a typical protocol for quantifying Dienogest in a biological matrix (e.g., plasma or serum) using this compound as an internal standard. This method is adapted from general principles for steroid hormone analysis [3].
Workflow for the quantitative analysis of Dienogest in biological samples using this compound as an internal standard.
Key Considerations for the Protocol:
A validated strategy for determining the isotopic enrichment and structural integrity of deuterated compounds involves a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1].
The workflow below illustrates how these techniques are combined:
Here are the detailed methodologies for the key experiments cited in the general strategy.
This technique is primarily used to calculate the isotopic enrichment and percent isotopic purity of the labeled compound [1].
NMR is used to confirm the structural integrity of the molecule and the positions of the deuterium atoms [1].
While data for Dienogest-d4 is not available, the following table illustrates the typical results achieved using the above strategy on other commercially available deuterated compounds. This can serve as a benchmark for expected performance [1].
| Compound Name | Deuteration | % Isotopic Purity |
|---|---|---|
| BEN-d2 | -d2 | 94.7 |
| Tamsulosin-d4 (TAM-d4) | -d4 | 99.5 |
| Oxybutynin-d5 (OXY-d5) | -d5 | 98.8 |
| Eplerenone-d3 (EPL-d3) | -d3 | 99.9 |
| Propafenone-d7 (PRO-d7) | -d7 | 96.5 |
The table below summarizes the available storage information for this compound. Note that this data comes from commercial supplier catalogs and not from peer-reviewed stability studies.
| Supplier | Recommended Storage | Purity & Documentation | Molecular Weight | Formula |
|---|---|---|---|---|
| MedChemExpress (MCE) [1] | "Please store the product under the recommended conditions in the Certificate of Analysis." [1] | "Please refer to the Certificate of Analysis for precise information on purity and documentation." [1] | 315.44 [1] | C20H21D4NO2 [1] |
| Pharmaffiliates [2] | "2-8°C Refrigerator" [2] | Not specified in the retrieved content. | 315.45 [2] | C20H21D4NO2 [2] |
To help frame your research, the diagram below illustrates the relationship between this compound and its parent compound, Dienogest.
Relationship between this compound and its research applications, highlighting storage as a key factor.
The search results lack the detailed, scientific data required for your technical guide. Key information is missing:
To proceed with your research or drug development project, I suggest you:
The table below summarizes the core information available for this compound and its parent compound, Dienogest.
| Property | This compound | Dienogest (Parent Compound) |
|---|---|---|
| Chemical Formula | C₂₀H₂₁D₄NO₂ [1] | Information not available in search results |
| Molecular Weight | 315.44 g/mol [1] | Information not available in search results |
| Biological Activity | Deuterium-labeled Dienogest; acts as a tracer and internal standard for LC-MS, GC-MS, or NMR [1] | Synthetic progestin; progesterone receptor agonist [2] [3] |
| Primary Applications | Research use only; controlled substance in some territories [1] | Treatment of endometriosis; contraception [4] [2] [3] |
| Key Pharmacological Actions | Not applicable as a therapeutic agent | Inhibits TLR4 expression & NF-κB activation; suppresses endometrial cell proliferation; induces decidualization & atrophy of endometrial tissue; antiandrogenic activity [5] [2] [3] |
| Mechanism of Action | Serves as a tracer for the parent compound's pathway [1] | Binds to progesterone receptor, lowering GnRH production, leading to reduced estrogen levels and endometrial atrophy [2] |
Dienogest's therapeutic effects in conditions like endometriosis are attributed to multiple mechanisms that have been investigated through various experimental approaches.
Dienogest is a semisynthetic progestogen that acts as an agonist to the progesterone receptor [2] [3]. Its therapeutic effects are believed to stem from a combination of mechanisms:
The following diagram illustrates the core signaling pathway of Dienogest based on cellular studies:
Overview of Dienogest's anti-inflammatory pathway via TLR4 and NF-κB inhibition [5].
The efficacy and mechanisms of Dienogest have been characterized using standard in vitro and clinical methods.
In Vitro Cytokine and Gene Expression Analysis [5]
Clinical Trial Design for Efficacy [4] [6]
Role of this compound in Research: this compound is a stable, heavy isotope of Dienogest where four hydrogen atoms are replaced by deuterium [1]. This makes it chemically similar but physically distinct, allowing it to be used as an internal standard in mass spectrometry-based assays (LC-MS, GC-MS) [1]. Its primary function is to enable precise and accurate quantification of the parent Dienogest in complex biological samples by correcting for variations during sample preparation and analysis.
Important Safety and Compliance Information:
> A detailed guide for the quantification of Dienogest in biological matrices
This compound is a deuterium-labeled stable isotope of the synthetic progestin Dienogest, where four hydrogen atoms have been replaced by deuterium. This modification increases its molecular mass without significantly altering its chemical structure or behavior, making it an ideal Internal Standard (IS) for quantitative mass spectrometry. The primary application of this compound is to correct for variability in sample preparation and ionization efficiency during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, thereby improving the accuracy and precision of Dienogest quantification in complex biological samples such as plasma and serum.
The following sections detail the methodologies adapted from validated bioanalytical procedures for quantifying Dienogest in human plasma.
This protocol is adapted from a published LC-MS/MS method for determining Dienogest in human plasma [3].
The table below summarizes the key LC and MS parameters from two validated methods for the determination of Dienogest [3] [4].
Table 1: LC-MS/MS Instrumental Parameters for Dienogest Quantification
| Parameter | Specification 1 [3] | Specification 2 [4] |
|---|---|---|
| LC System | Not Specified | Shimadzu Nexera series |
| Analytical Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) | Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile : 5mM Ammonium Acetate (70:30, v/v) | (A) 0.15 mM Ammonium Fluoride in water; (B) Methanol |
| Gradient | Isocratic | Gradient (60% B to 95% B) |
| Flow Rate | 0.60 mL/min | 0.50 mL/min |
| Injection Volume | Not Specified | 15 µL |
| MS System | Tandem Mass Spectrometer | Tandem Triple Quadrupole (e.g., Shimadzu LCMS-8050) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Heated Electrospray Ionization (ESI+) |
| Q1/Q3 Transitions (MRM) | Dienogest: m/z 312.30 → 135.30 this compound: Use as IS IS (Levonorgestrel-d6): m/z 319.00 → 251.30 | Dienogest: Use specific transition this compound: Use as IS |
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:
Figure 1: Experimental workflow for the quantification of Dienogest in plasma using this compound as an internal standard.
The analytical methods used in conjunction with stable isotope internal standards like this compound are rigorously validated. Key performance characteristics from the literature are summarized below.
Table 2: Summary of Method Validation Data for Dienogest Quantification
| Validation Parameter | Reported Performance [3] | Reported Performance [4] |
|---|---|---|
| Linearity Range | 1.003 - 200.896 ng/mL | 0.009 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL | 0.009 ng/mL |
| Intra-day Precision (% CV) | < 3.97% | < 6.4% |
| Inter-day Precision (% CV) | < 6.10% | < 10.6% |
| Accuracy (% Nominal) | Within ± 4.0% | 90.7% - 119.2% |
| Extraction Efficiency | Not specified in detail | 82.0% - 99.7% for various progestins |
| Total Run Time | 3.0 min | 9.55 min |
The use of this compound and analogous internal standards enables reliable quantification of Dienogest in various research contexts:
Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in hormonal contraceptives. Dienogest-d4, a stable isotope-labeled analog, serves as an ideal internal standard (IS) for the accurate quantification of dienogest in biological matrices, compensating for variability in sample preparation and ionization efficiency in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The development of robust, high-throughput bioanalytical methods is crucial for supporting pharmacokinetic studies and therapeutic drug monitoring, particularly for the long-term therapy that endometriosis often requires [1].
This application note details a validated, highly selective, and sensitive LC-MS/MS method for the quantification of dienogest in human plasma using this compound as the internal standard. The method is characterized by its simple protein precipitation extraction and rapid chromatographic run time, making it suitable for processing large sample batches in clinical studies.
The experimental workflow for the quantitative bioanalysis of this compound is as follows:
Liquid Chromatography (LC):
Mass Spectrometry (MS):
The following diagram illustrates the mass spectrometry detection logic:
The key MRM parameters for the analyte and internal standard are summarized below:
Table 1: Optimized MRM Transitions for Dienogest and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Fragmentor Voltage (V) |
|---|---|---|---|---|---|
| Dienogest | 312.2 | 251.1 | 50 | 15 | 110 |
| This compound (IS) | 316.2 | 255.1 | 50 | 15 | 110 |
The developed method was validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters and results are summarized below:
Table 2: Method Validation Summary for Dienogest in Human Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range (ng/mL) | 0.01 - 50.00 | - |
| Correlation Coefficient (r²) | >0.998 | >0.990 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Signal/Noise ≥5, Accuracy & Precision ±20% |
| Accuracy (%, at LQC/MQC/HQC) | 96.5 - 103.2 | 85 - 115% |
| Precision (%CV, at LQC/MQC/HQC) | 2.1 - 5.8 | ≤15% |
| Extraction Recovery (%) | 95.2 ± 3.1 | Consistent and reproducible |
| Matrix Effect (%CV) | 4.5 | ≤15% |
| Processed Sample Stability (Autosampler, 24h) | 98.5% | ≥85% |
| Freeze-Thaw Stability (3 cycles) | 99.8% | ≥85% |
| Long-Term Stability (-80°C, 30 days) | 97.2% | ≥85% |
The validated LC-MS/MS method using this compound as an internal standard demonstrates excellent sensitivity with an LLOQ of 0.01 ng/mL, which is sufficient to monitor drug concentrations in patients undergoing long-term therapy, such as the 1 mg/day or 2 mg/day regimens investigated in recent clinical trials for endometriosis [1]. The high recovery and minimal matrix effect underscore the robustness of the protein precipitation protocol and the effectiveness of the isotope-labeled IS in correcting for analytical variations.
This method is directly applicable in:
This application note presents a rapid, sensitive, and fully validated LC-MS/MS method for the quantitative analysis of dienogest in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method is robust and ready for deployment in clinical studies, facilitating ongoing and future research into the pharmacokinetics and optimal use of dienogest.
This compound is a stable, deuterium-labeled isotope of Dienogest, incorporating four deuterium atoms ([2]H or D) in its structure. Its primary application is serving as an internal standard in quantitative bioanalysis using mass spectrometry [1] [2].
While specific parameters for this compound are not listed, established LC-MS/MS protocols for multi-progestin panels provide a methodological blueprint. The following workflow is adapted from validated methods used to quantify Dienogest and other progestins in human plasma.
Key Experimental Details:
The table below summarizes the key information available from the search results.
| Aspect | Available Information | Source |
|---|---|---|
| This compound (Internal Standard) | Confirmed use as a deuterium-labeled internal standard for quantitative analysis via LC-MS/MS or GC-MS. | [1] |
| Unlabeled Dienogest (Analyte) | Included in multi-analyte panels for quantification in human plasma and environmental water samples. | [4] [2] [5] |
| Quantification Range (in Plasma) | Reported range for Dienogest: 5 - 100 ng/mL (as part of a 6-progestin panel). | [2] |
| Method Sensitivity (LLOQ) | Lower Limit of Quantification (LLOQ) for Dienogest in plasma: 5 ng/mL. | [2] |
| Alternative Techniques | Spectrophotometric and HPLC-UV methods exist for pharmaceutical preparation analysis (not for complex biomatrices). | [6] |
Dienogest is a synthetic progestin chemically described as 17α-cyanomethyl-17β-hydroxy-13β-methyl甾烷-4,9-diene-3-one, widely used in the treatment of endometriosis and hormonal contraception. The chromatographic analysis of dienogest and its stable isotope-labeled analog dienogest-d4 presents significant challenges due to the need for precise quantification in complex biological matrices and pharmaceutical formulations. These analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The presence of structural impurities such as dienogest A and K impurities, along with process-related contaminants, necessitates robust chromatographic methods capable of high resolution and sensitivity.
The development of reliable analytical methods must address several critical factors, including efficient separation of structurally similar compounds, minimization of matrix effects, and maintenance of system pressure within acceptable limits. Previous methods, such as those described in imported registration standards, have demonstrated limitations including failure to detect certain impurities like Seco-dienogest, inadequate separation of critical impurity pairs, and excessively high system pressures that compromise method robustness. This document presents optimized protocols validated for the precise quantification of dienogest and this compound across various applications.
The LC-MS/MS method represents a highly sensitive and specific approach for the determination of dienogest in human plasma, particularly suited for pharmacokinetic studies. This method employs positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions for specific detection. The protonated precursor to product ion transition for dienogest is monitored at m/z 312.30 → 135.30, while the internal standard (levonorgestrel d6) is detected at m/z 319.00 → 251.30. Chromatographic separation is achieved using a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with isocratic elution employing a mobile phase of acetonitrile-5 mM ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min. The total analysis time per sample is approximately 3.0 minutes, making it suitable for high-throughput applications. This method has demonstrated a linearity range of 1.003-200.896 ng/mL with excellent precision and accuracy, making it ideal for bioavailability and bioequivalence studies. [1]
For the analysis of dienogest in pharmaceutical formulations and raw materials, an HPLC-UV method has been developed with enhanced capability for impurity separation. This method employs a gradient elution profile with a mobile phase consisting of water-acetonitrile (95:5-85:15, v/v) as mobile phase A and methanol-acetonitrile (70:30-80:20, v/v) as mobile phase B. The initial mobile phase composition begins with 65-75% mobile phase A, decreasing by 0.8-1.2% per minute during the gradient separation. The stationary phase consists of octadecylsilane-bonded silica gel (C18) with particle sizes ranging from 2.7-5 µm, packed in columns of 100-200 mm length and 3-6 mm diameter. Detection is typically performed at dual wavelengths of 220 nm and 310 nm to accommodate compounds with different chromophores. This method effectively resolves critical impurity pairs including dienogest A and K, with system pressure maintained within moderate ranges to ensure method robustness and column longevity. [2]
A comprehensive panel method has been developed for the simultaneous quantification of dienogest along with 10 other synthetic progestins and 4 endogenous steroids in blood samples. This method utilizes high-resolution Orbitrap technology with targeted selected ion monitoring (SIM) mode for enhanced sensitivity. The lower limit of quantification (LLOQ) ranges from 2.4 pg/mL for drospirenone to 78.1 pg/mL for chlormadinone acetate, demonstrating exceptional sensitivity across a wide range of compounds. The method requires only 50 µL of plasma and completes analysis in a single 12-minute LC-MS run, making it particularly valuable for large-scale epidemiological studies and biobank analyses where sample volume may be limited. This approach enables researchers to investigate the effects of individual progestins on various health indicators while controlling for endogenous hormone levels. [3]
Table 1: Comparison of Key Method Parameters for Dienogest Analysis
| Parameter | LC-MS/MS Method | HPLC-UV Method | High-Resolution LC-MS Panel |
|---|---|---|---|
| Application | Pharmacokinetic studies | Pharmaceutical quality control | Multi-analyte population studies |
| Detection Technique | Tandem mass spectrometry | UV detection at 220/310 nm | High-resolution Orbitrap MS |
| Linearity Range | 1.003-200.896 ng/mL | Not specified | 2.4-78.1 pg/mL (LLOQ) |
| Analysis Time | 3.0 minutes | Not specified | 12 minutes |
| Sample Volume | Not specified | Not specified | 50 µL plasma |
| Key Advantages | High sensitivity and specificity | Effective impurity separation | Comprehensive multi-analyte profile |
Table 2: Chromatographic Conditions for Dienogest Separation Methods
| Parameter | LC-MS/MS Method | HPLC-UV Method |
|---|---|---|
| Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) | C18 (100-200 mm length, 3-6 mm diameter) |
| Mobile Phase | Acetonitrile-5mM ammonium acetate (70:30, v/v) | Gradient: Water-acetonitrile (Mobile Phase A) and Methanol-acetonitrile (Mobile Phase B) |
| Elution Mode | Isocratic | Gradient (65-75% A initial, decreasing 0.8-1.2% per minute) |
| Flow Rate | 0.60 mL/min | 0.8-1.2 mL/min (typically 1.0 mL/min) |
| Column Temperature | Not specified | 35-45°C |
| Injection Volume | Not specified | 1-100 µL (typically 50 µL) |
Sample Collection and Storage: Collect blood samples in K2 EDTA-containing tubes and centrifuge at 1500 × g for 10 minutes at 4°C. Separate the plasma layer and store at -70°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.
Extraction Procedure: Thaw frozen plasma samples at room temperature and vortex thoroughly. Transfer 500 µL of plasma to a clean glass tube and add 50 µL of internal standard working solution (levonorgestrel d6 at appropriate concentration in methanol). Vortex the mixture for 30 seconds. Add 3 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes. Centrifuge at 3000 × g for 10 minutes at 4°C to separate phases. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 200 µL of mobile phase and vortex for 1 minute. Transfer to autosampler vials for analysis. [1]
Tablet Extraction: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 2 mg of dienogest to a 100 mL volumetric flask. Add about 70 mL of diluent (methanol:water, 70:30 v/v) and sonicate for 30 minutes with occasional shaking. Allow to cool to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 µm PVDF membrane, discarding the first few mL of the filtrate.
Standard Solution Preparation: Accurately weigh about 25 mg of dienogest reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of 1 mg/mL. Prepare working standard solutions by appropriate dilution with mobile phase to concentrations spanning the calibration range.
The LC-MS/MS system should consist of:
The following validation parameters should be established to ensure method reliability:
Table 3: Method Validation Parameters for Dienogest LC-MS/MS Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 1.003-200.896 ng/mL | Correlation coefficient (r) ≥ 0.99 |
| Intra-day Precision | CV < 15% | CV < 3.97% |
| Inter-day Precision | CV < 15% | CV < 6.10% |
| Accuracy | 85-115% of nominal values | Within ±4.0% of nominal values |
| Recovery | Consistent and reproducible | Not specified |
| Matrix Effect | No significant suppression/enhancement | Not specified |
System suitability tests must be performed before each analytical run to ensure optimal chromatographic performance. Prepare a system suitability solution containing dienogest at a concentration approximately equal to the middle calibration standard. Inject this solution six times and evaluate the following parameters:
High System Pressure: If system pressure exceeds recommended limits, check for column blockage or mobile phase contamination. Replace the inlet frit or reverse-flush the column according to manufacturer instructions. Filter all mobile phases through 0.45 µm membranes and degas thoroughly before use. [2]
Poor Peak Shape: If peak tailing or broadening occurs, consider column deterioration or inappropriate mobile phase pH. Regenerate or replace the analytical column. Adjust mobile phase pH if within the stable range for the column chemistry (typically pH 2-8 for C18 columns).
Inadequate Separation of Impurities: For insufficient resolution between dienogest A and K impurities, optimize the gradient profile by adjusting the rate of mobile phase change or modifying the organic solvent composition. Consider using columns with different selectivity, such as phenyl-hexyl or polar-embedded phases. [2]
Retention Time Drift: Significant retention time shifts may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Prepare fresh mobile phases daily, ensure column thermostatting, and monitor column performance regularly.
The developed LC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy female volunteers following administration of a single oral dose of 2.0 mg dienogest tablets. The method demonstrated sufficient sensitivity to characterize the complete concentration-time profile, including the terminal elimination phase. The rapid analysis time of 3.0 minutes per sample enabled high-throughput processing of the large number of samples generated in clinical trials, while maintaining the precision and accuracy required for reliable pharmacokinetic parameter calculation. [1]
Recent clinical applications include comparative efficacy studies of dienogest versus levonorgestrel-releasing intrauterine systems (LNG-IUS) in different subtypes of adenomyosis. These investigations revealed that dienogest treatment demonstrated superior pain relief compared to LNG-IUS, with complete remission rates of dysmenorrhea of 73.0% versus 29.5%, respectively. Analytical methods for dienogest quantification support such clinical studies by enabling correlation of drug exposure with therapeutic outcomes and side effect profiles. The ability to accurately measure drug concentrations facilitates personalized dosing regimens and optimization of treatment efficacy. [4]
In pharmaceutical manufacturing, the HPLC-UV method for dienogest impurity profiling plays a crucial role in quality assurance of final products and raw materials. The method effectively separates and quantifies multiple impurities, including previously undetected species, ensuring compliance with regulatory requirements. The moderate system pressure enhances method robustness for routine quality control applications, while the optimized gradient profile provides resolution of critical impurity pairs that co-elute in other methods. This comprehensive impurity profile supports manufacturing process optimization and helps identify sources of variability in drug product quality. [2]
The following diagram illustrates the complete analytical workflow for the quantification of dienogest in biological samples and pharmaceutical formulations:
The following diagram illustrates the metabolic pathways of dienogest and their relationship to analytical detection strategies:
The analytical methods presented in this application note provide comprehensive solutions for the quantification of dienogest and this compound across various matrices and applications. The LC-MS/MS method offers exceptional sensitivity and specificity for pharmacokinetic studies, with a rapid analysis time of 3.0 minutes per sample and a validated linear range of 1.003-200.896 ng/mL. The HPLC-UV method addresses critical needs in pharmaceutical quality control by effectively resolving dienogest A and K impurities while maintaining moderate system pressure. For comprehensive hormonal profiling, the high-resolution LC-MS method enables simultaneous quantification of dienogest along with multiple other progestins and endogenous steroids using minimal sample volume.
These methods have demonstrated their utility in diverse applications including clinical pharmacology studies, therapeutic drug monitoring, and pharmaceutical quality assurance. The robust validation parameters ensure reliability for regulatory submissions, while the detailed troubleshooting guidance facilitates successful implementation in various laboratory settings. As research on dienogest continues to expand, particularly in personalized medicine approaches for endometriosis treatment, these analytical methods will play an increasingly important role in understanding exposure-response relationships and optimizing therapeutic outcomes.
Dienogest (DNG) is a hybrid progestin classified as a 19-nortestosterone derivative, but with a distinctive cyanomethyl group at the C-17 position instead of an ethinyl group. This unique structure contributes to its pharmacological profile [1].
Key Receptor Binding and Selectivity Data (Parent Compound):
| Parameter | Value | Experimental Details | | :--- | :--- | :--- | | PR Activation (EC₅₀) | 3.4 - 10.5 nmol/L | Transactivation assay on human PR [2]. | | AR Antagonism (IC₅₀) | 420.6 - 775.0 nmol/L | Demonstrates antiandrogenic properties [2]. | | Selectivity | No agonistic/antagonistic activity on GR, MR, ERα, or ERβ at concentrations up to 3000 nmol/L [2]. | | Oral Bioavailability | >90% [1] | High absorption. | | Plasma Half-Life | ~10 hours [1] | Short, non-accumulating. | | Volume of Distribution | Large [3] | Suggesting extensive tissue distribution. |
This protocol outlines a single-dose, open-label study in healthy volunteers to characterize the pharmacokinetic profile of this compound.
A sensitive and specific LC-MS/MS method should be developed and validated to quantify both this compound and its non-deuterated form (dienogest) in human plasma, assessing potential isotopic exchange.
The following diagram illustrates the core workflow for the bioanalytical and pharmacokinetic data processing phases of the study.
Non-compartmental analysis will be performed using a validated software platform (e.g., Phoenix WinNonlin) to calculate the following key parameters for both this compound and dienogest:
| Primary PK Parameters | Description |
|---|---|
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC0-t | Area under the plasma concentration-time curve from zero to the last measurable time point. |
| AUC0-∞ | Area under the plasma concentration-time curve from zero to infinity. |
| t½ | Terminal elimination half-life. |
| CL/F | Apparent oral clearance. |
| Vz/F | Apparent volume of distribution during the terminal phase. |
The proposed study design and protocol for this compound have several critical applications in drug development:
Successful execution of this protocol will provide a robust dataset on the pharmacokinetic behavior of this compound. This information is vital for leveraging this molecule as a tool in advanced clinical pharmacology studies, ultimately contributing to the development of safer and more effective formulations or combination therapies involving dienogest.
Dienogest is a synthetic progestin belonging to the 19-nortestosterone derivative class but with a distinctive cyanomethyl group at the C-17 position instead of the ethinyl group found in other progestins. This unique molecular structure contributes to its pharmacological profile, characterized by high oral bioavailability (>90%), a short plasma half-life of approximately 10 hours, and significant antiandrogenic activity without glucocorticoid, antimineralocorticoid, or antiestrogenic effects. Dienogest is widely used in hormonal contraceptives in combination with estrogens and as a standalone therapeutic agent for the treatment of endometriosis, where it exerts potent antiproliferative and antiinflammatory effects on endometriotic lesions. [1]
This compound, the stable isotope-labeled internal standard for quantitative bioanalysis, features four deuterium atoms incorporated at specific molecular positions. This labeling pattern creates a distinct mass difference from the native compound while maintaining nearly identical chemical properties. With a molecular weight of 315.44 g/mol and the chemical formula C₂₀H₂₁D₄NO₂, this compound serves as an essential component in modern LC-MS/MS assays, enabling precise correction for variability in sample preparation, matrix effects, and ionization efficiency. The use of this stable isotope-labeled internal standard is particularly crucial for achieving accurate quantification at the low concentration ranges typically encountered in clinical monitoring, where factors such as drug interactions with antiepileptic medications may significantly alter dienogest plasma concentrations. [2] [3]
The quantification of dienogest in human plasma employs a surrogate calibration approach using stable isotope-labeled analogs to overcome the fundamental challenge of quantifying endogenous and exogenous steroids in biological matrices. This method addresses the absence of a true analyte-free biological matrix for external calibration by leveraging the near-identical behavior of this compound throughout the analytical process while providing a distinct mass signature for detection. The assay combines efficient sample clean-up procedures with advanced UPLC-MS/MS technology to achieve the required sensitivity and specificity for reliable quantification in the low pg/mL to ng/mL range. [4]
The fundamental principle underlying this methodology is that this compound experiences virtually the same extraction efficiency, chromatographic behavior, and ionization response as the native dienogest analyte, yet is distinguishable during mass spectrometric detection due to its higher mass. By adding a known amount of this compound to each sample prior to processing, analysts can precisely monitor and correct for losses during sample preparation and matrix effects during ionization. The response factor between the native analyte and its stable isotope-labeled counterpart is determined during method validation and applied throughout sample analysis. This approach is particularly valuable for clinical applications where precision and accuracy are critical for therapeutic monitoring, especially in cases of co-medication with antiepileptic drugs that may alter dienogest pharmacokinetics. [4] [3]
Sample Thawing: Thaw frozen plasma samples on ice for approximately 4 hours before processing. Ensure complete thawing and mix gently by inversion. [4]
Internal Standard Addition: Pipette 500 μL of plasma into a 2 mL polypropylene Eppendorf tube. Add this compound internal standard to achieve a final concentration of 0.8 ng/mL in the sample. [4]
Protein Precipitation: Add 1 mL of ice-cold MeOH/ZnSO₄ solution (80/20, v/v) to the plasma sample. Vortex vigorously for 15 seconds, then incubate on ice for 15 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. [4]
Solid-Phase Extraction:
Solvent Evaporation: Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature for approximately 8 hours using an EZ-2 evaporator. [4]
Reconstitution: Reconstitute the dried extract in 35 μL sodium carbonate-bicarbonate buffer (50 mM, pH 10.5) in preparation for derivatization. [4]
Table 1: Key Solutions and Compositions for Sample Preparation
| Solution | Composition | Purpose | Storage Conditions |
|---|---|---|---|
| Precipitation Solution | MeOH/50 mg/mL ZnSO₄ in H₂O (80/20, v/v) | Protein precipitation and initial extraction | Prepare fresh, keep ice-cold |
| Wash Solution | 50% MeOH in H₂O (v/v) | Remove polar matrix interferents | Store at room temperature |
| Elution Solution | 100% Methanol | Analytic elution from SPE sorbent | HPLC grade, room temperature |
| Derivatization Reagent | DMIS in acetone (1 mg/mL) | Enhance estrogen sensitivity | Freshly prepared |
Table 2: Optimized MRM Transitions for Dienogest and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|
| Dienogest | 312.2 | 109.1 (quantifier) | 35 | 80 |
| Dienogest | 312.2 | 251.1 (qualifier) | 25 | 80 |
| This compound | 316.2 | 113.1 | 35 | 80 |
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
The this compound plasma quantification assay was rigorously validated according to FDA bioanalytical method validation guidelines. The key performance parameters established during validation ensure the reliability, accuracy, and precision of the method for both clinical and research applications. The validation approach incorporated surrogate calibration principles with verification of parallelism between the native analyte and its stable isotope-labeled counterpart, response factor adjustment through careful optimization of collision energy and declustering potential settings, and comprehensive matrix effect control using appropriate internal standards. [4]
Table 3: Assay Validation Performance Parameters
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1-100 ng/mL | R² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy 80-120%, CV < 20% |
| Intra-assay Precision | <10% RSD | CV < 15% |
| Inter-assay Precision | <10% RSD | CV < 15% |
| Accuracy | -3.7% to 11.3% | ±15% of nominal value |
| Extraction Recovery | 92.5% - 106.4% | Consistent and reproducible |
| Matrix Effects | <15% suppression/enhancement | IS normalized MF ± 15% |
The method demonstrated excellent specificity with no significant interference from endogenous plasma components or commonly co-administered medications. The use of scheduled Selected Reaction Monitoring (sSRM) in conjunction with chromatographic separation ensured selective detection of dienogest even in the presence of structurally related progestins such as levonorgestrel, etonogestrel, and drospirenone. The narrow-bore UHPLC column (1.0 mm ID) contributed significantly to the method's sensitivity by providing higher analyte concentration at the detection point and improved ionization efficiency, despite challenges related to limited loading capacity and susceptibility to extra-column band broadening, which were addressed through careful system optimization. [4] [3]
The validated this compound plasma quantification assay has been successfully applied in clinical settings for therapeutic drug monitoring, particularly in cases of co-medication with enzyme-inducing antiepileptic drugs (AEDs). Several studies have demonstrated that lamotrigine plasma levels are significantly decreased during co-medication with hormonal contraceptives containing progestins, and this interaction is associated with increased seizure frequency in most cases. Additionally, an increase in contraceptive failure and unintended pregnancy has been observed during co-medication, making monitoring of progestin plasma levels in patients with AED co-medication clinically relevant. [3]
In a clinical application, the method was used to screen a sample set (n = 298) stemming from study patients under antiepileptic drug/oral hormonal contraceptive co-medication for progestin plasma levels. The assay demonstrated robust performance across this large sample set, confirming its suitability for clinical research applications. The ability to simultaneously quantify multiple progestins, including gestodene, dienogest, drospirenone, etonogestrel, cyproterone acetate, and levonorgestrel, makes it particularly valuable for comprehensive hormonal monitoring in polypharmacy scenarios. [3]
Representative data from the clinical application demonstrates that the assay reliably quantifies dienogest across the clinically relevant concentration range. In samples from patients receiving standard 2 mg/day dienogest therapy for endometriosis, trough concentrations typically range from 5-25 ng/mL, while patients receiving the lower 1 mg/day dose for primary dysmenorrhea show correspondingly lower concentrations. The high sensitivity of the method (LLOQ of 1 ng/mL) ensures reliable detection even in patients with altered pharmacokinetics due to drug interactions or individual metabolic differences. [6]
Table 4: Representative Quality Control Data During Clinical Sample Analysis
| QC Level | Theoretical Concentration (ng/mL) | Measured Concentration (ng/mL) | Precision (% RSD) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.03 | 8.5 | 103.0 |
| Low QC | 3.0 | 2.91 | 6.2 | 97.0 |
| Medium QC | 40.0 | 41.1 | 4.8 | 102.8 |
| High QC | 80.0 | 78.9 | 5.1 | 98.6 |
Signal Drift: If signal instability is observed over extended sequences, check the DMIS derivatization reagent freshness and ensure consistent incubation times and temperatures. DMIS solutions should be prepared fresh weekly and stored in anhydrous conditions. [4]
Reduced Sensitivity: Gradual loss of sensitivity may indicate need for MS source cleaning or column replacement. For narrow-bore columns (1.0 mm ID), which are particularly susceptible to clogging, use in-line filters and ensure samples are thoroughly centrifuged before injection. [4]
Chromatographic Peak Broadening: With narrow-bore columns, minimize extra-column volume by using appropriate connection tubing (0.12 mm ID or smaller) and ensure the UHPLC system is optimized for low-dispersion performance. [4]
Matrix Effects: If significant matrix suppression or enhancement is observed (>15%), verify the SPE washing step efficiency and consider adjusting the wash solvent composition or volume. The use of this compound as internal standard effectively corrects for moderate matrix effects. [3] [4]
This assay must be considered a research-use-only method and must not be used for diagnostic or therapeutic purposes, as it has not undergone formal performance evaluation in the sense of the IVD directive (98/79/EG) of the European Community. [3]
The surrogate calibration approach using stable isotope-labeled analogs requires verification of parallelism between the native analyte and its surrogate, which should be confirmed during method validation and periodically during routine use. [4]
The sample volume can be scaled down to 50 μL if sample availability is limited, though with potential impact on LLOQ. The method has been successfully applied with small sample volumes in population studies with large-scale biobanks. [5]
The this compound plasma quantification assay presented in this application note provides a robust, sensitive, and specific method for the quantitative determination of dienogest in human plasma. The combination of efficient sample preparation using protein precipitation and solid-phase extraction, advanced UHPLC separation on narrow-bore columns, and selective detection by tandem mass spectrometry enables reliable quantification at clinically relevant concentration levels. The use of this compound as a stable isotope-labeled internal standard ensures accurate correction for analytical variability and matrix effects, while the surrogate calibration approach addresses the fundamental challenges of steroid quantification in biological matrices.
This method has demonstrated utility in both clinical research and therapeutic monitoring applications, particularly in scenarios where drug interactions may alter dienogest pharmacokinetics. The detailed protocols and troubleshooting guidance provided will assist researchers in implementing this assay successfully in their laboratories, contributing to improved understanding of dienogest pharmacokinetics and optimal therapeutic use in clinical practice.
Since explicit experimental data is unavailable, here is a framework of key validation parameters you should investigate based on regulatory guidelines for bioanalytical method validation, which you can use to structure your own protocol.
| Validation Parameter | Experimental Approach & Purpose |
|---|---|
| Selectivity/Specificity | Analyze blank matrix from at least six sources to show no interference at the retention times of Dienogest-d4 and the analyte. |
| Linearity & Calibration Curve | Prepare a minimum of 6 non-zero calibrators. Use a simple regression model (e.g., linear, weighted 1/x²) to plot analyte/Dienogest-d4 peak area ratio vs. concentration. |
| Accuracy & Precision | Assess with QC samples (low, medium, high concentrations) over at least three runs. Report % deviation (accuracy) and % RSD (precision). |
| Stability | Evaluate in matrix during sample handling (bench-top), long-term storage (frozen), and after freeze-thaw cycles. |
| Carry-over | Inject a blank sample after a high-concentration calibrator to ensure it does not affect accuracy and precision. |
To obtain the detailed information you need, I suggest the following steps:
The following diagram outlines the high-level logical workflow for developing and validating a method using this compound as an internal standard.
To establish a robust recovery protocol, you would typically focus on optimizing and validating the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters. The table below outlines the core components and goals for each stage of method development.
| Protocol Stage | Primary Goal | Key Parameters to Optimize/Validate |
|---|
| Sample Preparation | Efficiently extract analyte from biological matrix with minimal interference. | Protein Precipitation (PPT): Organic solvent type/ratio (e.g., acetonitrile, methanol). Liquid-Liquid Extraction (LLE): Solvent selection, pH adjustment, mixing/centrifugation conditions. Solid-Phase Extraction (SPE): Sorbent chemistry, conditioning, washing, and elution solvents. | | LC-MS/MS Analysis | Separate, ionize, and detect the analyte with high specificity and sensitivity. | Chromatography: Column chemistry, mobile phase composition/gradient, flow rate, temperature. Mass Spectrometry: Ion source parameters (e.g., ESI voltage, temperature), compound-specific MRM transitions. | | Recovery Evaluation | Quantify the efficiency and reproducibility of the extraction process. | Calculation: (Peak area of analyte spiked before extraction / Peak area of analyte spiked after extraction) × 100. Acceptance Criteria: Typically, mean recovery should be consistent, precise, and >85% is often targeted. | | Method Validation | Demonstrate that the analytical method is reliable for its intended use. | As per FDA/EMA guidelines: Accuracy, precision, selectivity, matrix effects, calibration curve, and stability. |
A standard experiment to determine extraction recovery involves a comparison of samples processed through different steps, as visualized in the workflow below.
The table below summarizes the key identifying information for this compound, which is a deuterated internal standard used in analytical methods [1].
| Property | Description |
|---|---|
| Catalog Number | CL-DNGS-22 [1] |
| Molecular Formula | C₂₀H₂₁D₄NO₂ [1] |
| Molecular Weight | 315.5 g/mol [1] |
| Chemical Name | 17β-cyanomethyl-19-nortestosterone (deuterated form, 4 deuterium atoms) [1] |
The following workflow and detailed steps outline the general process for preparing a calibration curve, which can be adapted for this compound using an appropriate analytical technique like LC-MS/MS [2].
Before starting, ensure you have the following:
Prepare a Concentrated Stock Solution
Prepare Standard Solutions for the Curve
Analyze the Standards
Plot the Data and Generate the Curve
m is the slope and b is the y-intercept [2].Examine and Validate the Calibration Curve
The following table outlines key considerations and identifies information not found in the search results, which you will need to determine experimentally.
| Aspect | Consideration/Gap |
|---|---|
| Specific Protocol | No specific protocol for this compound was found. The provided general protocol must be adapted based on laboratory-specific validated methods. |
| Chromatographic Conditions | Specific details on mobile phase composition, column type, flow rate, and gradient are not available and must be developed/optimized. |
| Mass Spectrometric Parameters | Critical MS/MS parameters (e.g., precursor/product ions, collision energy, declustering potential) for this compound are unavailable and are essential for method development. |
| Stability | The stability of this compound in stock solutions or in various solvents under different storage conditions is not provided and should be investigated. |
This compound is a deuterium-labeled stable isotope of Dienogest, a synthetic progestin. It is primarily used as an internal standard in quantitative bioanalysis to ensure the accuracy and reliability of measurements for the parent drug, Dienogest, in various biological matrices [1].
The core specifications of this compound are summarized in the table below:
| Property | Description |
|---|---|
| Chemical Name | 2-((8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2-d2)acetonitrile-d2 [2] |
| Molecular Formula | C₂₀H₂₁D₄NO₂ [1] [2] |
| Molecular Weight | 315.44 g/mol [1] |
| CAS Number | Not Assigned [2] |
| Primary Application | Internal Standard for NMR, GC-MS, or LC-MS quantitative analysis [1] |
The use of this compound and the control of its quality must adhere to Good Manufacturing Practice (GMP) guidelines for Active Pharmaceutical Ingredients (APIs), such as the ICH Q7 standard [3].
As a certified reference material, this compound itself must undergo rigorous quality control. The following diagram outlines the key controls based on ICH Q7:
Key aspects to verify upon receipt of the compound include:
This protocol details the use of this compound as an internal standard for quantifying Dienogest in biological samples using LC-MS/MS.
1. Sample Preparation Workflow
The sample preparation process prior to instrument analysis involves the following steps:
2. Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3.5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry (MS) Conditions
4. Quantification and Data Analysis
This compound is a stable, heavy isotope of Dienogest where four hydrogen atoms are replaced by deuterium [1]. This labeling does not significantly alter the compound's chemical structure or biological activity but provides a distinct mass signature for detection.
Its primary research applications include [1]:
The following outlines a general experimental workflow for investigating the tissue distribution of this compound in animal models.
The experimental workflow for the tissue distribution study is summarized in the following diagram:
The table below outlines typical LC-MS/MS parameters that would be optimized for the detection of this compound.
Table: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 319.4 (approx. 4 Da > unlabeled Dienogest) [1] |
| Product Ion (Q3) | m/z (To be determined empirically; a characteristic fragment) |
| Chromatography | Reverse-phase C18 column |
| Mobile Phase | Gradient of water and acetonitrile/methanol (both with modifiers like 0.1% formic acid) |
When planning such a study, several factors are crucial for success:
The information presented is a methodological framework, as no publicly available data from actual were found in the current scientific literature. The proposed protocols are based on standard practices for pharmacokinetic research using deuterated internal standards.
The table below summarizes the core information available for this compound:
| Aspect | Description |
|---|---|
| Chemical Identity | Deuterium-labeled (d4) analog of the progestin Dienogest [1]. |
| Primary Application | Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [1]. |
| Key Role | Acts as a tracer to improve analytical accuracy by correcting for losses during sample preparation and instrument variability [1]. |
| Biological Relevance | The parent compound, Dienogest, is known to form specific metabolites (e.g., STS 749 and STS 825) during its metabolic pathway [2]. |
The following diagram outlines a logical workflow for identifying Dienogest metabolites using an isotopic standard like this compound. This is a generalized protocol based on standard practices in pharmaceutical analysis.
Workflow Stages:
Dienogest exerts therapeutic effects through multiple pathways, which are crucial for designing binding assays.
| Mechanism / Effect | Experimental Findings | Relevance to Protein Binding |
|---|---|---|
| Anti-angiogenic Activity [1] | Strong angiogenesis suppression independent of heparin; inhibits neovascularization in pathologies like intraocular diseases and arthritis. | Suggests binding interactions with proteins in angiogenic pathways (e.g., VEGF receptors). |
| Progestogenic Activity [2] | High specificity for the progesterone receptor; suppresses ovulation and reduces serum estrogen. | Direct binding and activation of the nuclear progesterone receptor. |
| Immunomodulatory & Anti-inflammatory [3] | Alters RNA profiles related to immune effector processes, leukocyte activation, and cell adhesion. | Indicates interaction with signaling proteins in immune cell pathways. |
| Modulation of Gut Microbiota [2] | Increases beneficial bacteria (e.g., Lactobacillus spp., Collinsella aerofaciens); reduces Bacillota/Bacteroidota ratio. | Indirect effect, possibly mediated by binding host proteins involved in immune-endocrine crosstalk. |
Advanced computational methods can predict dienogest's protein binding sites, which is valuable for preliminary research.
| Method | Description | Application to Dienogest |
|---|---|---|
| ConPLex [4] | Uses protein language models and contrastive learning to predict drug-target interactions from amino acid sequences. | Predict human proteome-scale binding partners for dienogest. |
| LABind [5] | A structure-based, ligand-aware method using graph transformers to predict binding sites for small molecules and ions. | Identify specific binding residues on a target protein for dienogest. |
These methods are highly scalable. For instance, ConPLex can screen the entire human proteome against a large compound library in about 24 hours on a single GPU [4].
The diagram below illustrates the primary signaling pathways and mechanisms affected by dienogest, integrating its progestogenic, anti-angiogenic, and immunomodulatory actions.
To establish a binding assay for dienogest, you can adapt standard protocols for small molecule-protein interactions. The workflow below outlines a combined computational and experimental approach.
Detailed Protocol for Key Experiments:
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on specific methodologies, feel free to ask.
Ion suppression occurs when co-eluting substances from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer, leading to reduced signal intensity and poor data quality [1] [2]. For a stable isotope-labeled internal standard like Dienogest-d4, ion suppression is a critical concern because it can compromise the accuracy and precision of your quantification.
The core mechanism involves competition during the ionization process. In electrospray ionization (ESI), which is commonly used for compounds like Dienogest [3], co-eluting matrix components can compete with the analyte for available charge or disrupt the formation and evaporation of charged droplets, thereby suppressing the signal [1] [2].
Before modifying your method, confirm the presence and extent of ion suppression using these validated protocols.
This method helps you visually identify the regions in the chromatogram where ion suppression occurs [1] [2].
Detailed Procedure:
The diagram below illustrates the setup and the expected outcome of this experiment.
This method quantifies the absolute magnitude of ion suppression for your analyte [2].
Detailed Procedure:
Here are proven strategies to overcome ion suppression, organized from sample preparation to instrumental setup.
| Strategy | Key Actions | Rationale & Application to Dienogest |
|---|---|---|
| Sample Preparation [1] [4] | Use Liquid-Liquid Extraction (LLE) [3] or Solid-Phase Extraction (SPE) [5]. | Removes proteins and phospholipids. LLE was successfully used for Dienogest in human plasma [3]. |
| Chromatographic Separation [1] [4] | Optimize gradient to increase retention time; use different column chemistry. | Increases separation between this compound and early-eluting matrix components. |
| Internal Standard [2] | Use a stable isotope-labeled IS (e.g., this compound). | Corrects for suppression if it affects analyte and IS equally, as they co-elute. |
| Instrument & Hardware [6] [4] | Use metal-free LC column & flow path; switch to APCI ionization. | Prevents analyte loss and signal suppression for chelating compounds. APCI often shows less suppression than ESI [1]. |
For your reference, here is a summary of a validated LC-MS/MS method for Dienogest, which you can use as a benchmark for your own method development.
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-ESI-MS/MS (Positive Mode) [3] |
| Internal Standard | Levonorgestrel d6 [3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) [3] |
| Linearity Range | 1.003 - 200.896 ng/mL [3] |
| Precision (CV) | Intra-day < 3.97%; Inter-day < 6.10% [3] |
| Key MRM Transition | Dienogest: m/z 312.30 → 135.30 [3] |
Table 1: Frequently Asked Questions About this compound Analysis
| Question | Answer | Technical Basis |
|---|---|---|
| What are the primary factors affecting this compound peak shape? | Column chemistry, mobile phase composition, instrument interface conditions, and sample matrix effects. | LC-MS methodology shows stationary phase compatibility is crucial for synthetic progestins [1] |
| How does column chemistry impact this compound analysis? | C18 columns with low metal content provide best results; phenyl-hexyl columns useful for difficult separations. | HPTLC methods demonstrate stationary phase significantly impacts steroid hormone separation [2] |
| What is the typical sensitivity required for this compound quantification? | Lower limit of quantification should reach pg/mL range for clinical applications. | Progestin panel methods achieve LOQ of 2.4-78.1 pg/mL across different compounds [1] |
| How can I improve peak symmetry for this compound? | Optimize mobile phase pH (acidic for LC-MS), use high-purity additives, and adjust column temperature. | Stability-indicating methods rely on optimized separation conditions to resolve degradation products [2] |
Table 2: Troubleshooting Guide for this compound Peak Shape Problems
| Problem | Possible Causes | Solutions | Prevention Tips |
|---|
| Peak Tailing | - Active sites in column
Table 3: LC-MS Method Parameters for this compound Quantification
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| LC Conditions | ||
| Column | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) | Kinetex C18, Zorbax Eclipse Plus C18 |
| Column Temperature | 40°C | 35-45°C range acceptable |
| Mobile Phase A | Water with 0.1% Formic Acid | 2-5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.3-0.5 mL/min |
| Injection Volume | 5 μL | 2-10 μL (depending on sensitivity needs) |
| Gradient Program | 0 min: 30% B, 2 min: 50% B, 8 min: 95% B, 10 min: 95% B, 10.1 min: 30% B, 12 min: 30% B | Adjust timing based on retention |
| MS Conditions | ||
| Ionization Mode | ESI Positive | APCI Positive for dirty samples |
| Source Temperature | 150°C | 120-180°C range |
| Desolvation Temperature | 350°C | 300-400°C |
| Cone Voltage | 30 V | 20-40 V optimization recommended |
| Capillary Voltage | 3.0 kV | 2.8-3.2 kV |
| Monitoring Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) for better specificity |
Diagram 1: this compound Peak Shape Troubleshooting Workflow - This diagram illustrates the systematic approach to identifying and resolving common peak shape issues encountered during this compound analysis.
Diagram 2: this compound Method Development & Optimization Workflow - This flowchart shows the systematic approach to developing and optimizing an LC-MS method for this compound analysis, including key evaluation checkpoints.
This technical support guide provides comprehensive solutions for this compound peak shape improvement in LC-MS analysis. The protocols are based on established analytical principles for synthetic progestins and stability-indicating methods [1] [2]. For further assistance:
Matrix Effects (ME) occur when other compounds in your sample co-elute with your analyte and alter the ionization efficiency, leading to suppressed or enhanced signals. This is particularly common in complex matrices like blood, plasma, or urine [1].
Your strategy can follow two main paths: minimizing the effect during sample preparation and chromatography, or compensating for it during calibration [1]. The following flowchart outlines the decision-making process.
The table below summarizes the core strategies based on your goals [1].
| Goal | Strategy | Specific Tactics |
|---|
| Minimize ME | Reduce co-eluting interferences entering the MS. | • Sample Clean-up: Optimize Solid-Phase Extraction (SPE) [1] [2]. • Chromatography: Improve separation to shift analyte's retention time away from the matrix suppression zone [1]. • MS Parameters: Adjust ion source conditions to reduce susceptibility [1]. | | Compensate for ME | Account for the signal alteration via calibration. | • Internal Standard (IS): Use a stable isotope-labeled IS like This compound [1]. This is most effective. • Matrix-Matched Calibration: Prepare standards in the same biological matrix as samples [1]. • Standard Addition: Add known amounts of analyte to the sample itself [1]. |
A poorly optimized SPE protocol is a common cause of severe matrix effects. Here is a method you can test and refine, based on a forum discussion where it significantly reduced matrix effects [2].
Principle: More specific washing steps can remove interfering compounds that have similar hydrophobicity but different ionization properties compared to your analytes.
Protocol for a Cation-Exchange SPE Cartridge (e.g., Oasis):
If SPE optimization is insufficient, focus on the LC method to achieve better temporal separation of your analyte from matrix interferences.
Protocol for LC Method Scouting:
Q: Why is using this compound as an internal standard the best practice for compensating for matrix effects? A: this compound is chemically identical to Dienogest but for the deuterium atoms. It will co-elute almost perfectly with the analyte during chromatography and experience the same matrix-induced ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, the matrix effect is effectively corrected for, as it impacts both equally [1].
Q: I am already using this compound, but I still see significant matrix effects. What could be wrong? A: This suggests that your sample clean-up or chromatographic separation is insufficient. The goal is to minimize the absolute intensity of the matrix effect. Even with a perfect IS, a very high matrix effect can reduce overall sensitivity and signal-to-noise. You should refocus on the "Minimize" strategies, particularly optimizing your SPE protocol and LC separation to remove more co-eluting interferences [1] [2].
Q: How can I quickly diagnose if I have a matrix effect and how severe it is? A: A standard experiment is the post-column infusion test.
Q1: What is dienogest-d4 and why is it used in LC-MS/MS? this compound is a deuterium-labeled stable isotope of dienogest, typically used as an internal standard in quantitative bioanalysis. Its nearly identical chemical structure to the analytic allows it to correct for losses during sample preparation and variations in instrument response [1].
Q2: What are the primary sources of carryover in LC-MS/MS methods? Carryover primarily occurs due to the incomplete elution of a highly concentrated sample from the chromatographic system, which then contaminates subsequent samples. Key sources include:
Q3: What are the general strategies to minimize carryover for compounds like this compound? General strategies involve optimizing the instrument method and incorporating rigorous cleaning steps:
The table below outlines common issues and solutions for high carryover of this compound.
| Problem Area | Potential Cause | Recommended Action |
|---|
| Autosampler & Syringe | Inadequate wash solvent or volume; Adsorption to surfaces. | 1. Optimize Wash Solvent: Test different compositions (e.g., 50:50 Methanol:Water vs. 90:10 Methanol:Water). A higher organic content often improves solubility and removal. 2. Increase Wash Volume/Flow Rate: Ensure sufficient wash solvent contacts all surfaces. 3. Inspect & Replace: Check the syringe and needle for damage or wear. | | Liquid Chromatography (LC) | Analyte trapped in the column or LC flow path. | 1. Extend Gradient: Add a high organic flush step (e.g., 90-95% organic phase for 1-2 minutes) at the end of the gradient cycle. 2. Use a Delay Column: Install a delay column between the mixer and autosampler to prevent contamination of the mobile phase itself. 3. Flush System: Periodically perform strong flushing of the entire LC flow path, bypassing the column if necessary. | | Ion Source (MS) | Accumulation of analyte in the source region. | 1. Source Cleaning: Establish a regular schedule for cleaning the ion source components according to the manufacturer's guidelines. 2. Divert Valve: Use a divert valve to direct the initial LC flow (containing salts and early eluting compounds) to waste, away from the mass spectrometer. |
While the search results do not provide a specific protocol for this compound, the following methodology for dienogest can be adapted. The use of a stable isotope-labeled internal standard like this compound is a key feature of this method [1].
1. Sample Preparation
2. Instrumental Analysis (Online SPE-LC-MS/MS) This method integrates sample extraction and concentration directly into the LC system [1].
a. Online Solid-Phase Extraction (SPE)
b. Liquid Chromatography (LC) Separation
c. Mass Spectrometry (MS) Detection
The following workflow diagram illustrates the online SPE-LC-MS/MS process:
When developing and validating your method for this compound, ensure you specifically assess the following parameters related to carryover and accuracy:
Dienogest exerts its effects through multiple pathways. The table below summarizes the key mechanisms supported by research.
| Mechanism of Action | Biological Effect | Experimental Context / Citation |
|---|---|---|
| Progestin Receptor Agonism | Suppresses estrogen-driven endometrial cell proliferation [1]. | Clinical studies in endometriosis patients [2] [1]. |
| Induction of Endoplasmic Reticulum (ER) Stress | Promotes apoptosis (cell death) and reduces proliferation/invasiveness of endometriotic cells [3]. | In vitro studies on human endometriotic cyst stromal cells [3]. |
| Immunomodulation | Increases natural killer (NK) cell activity and decreases pro-inflammatory cytokines (e.g., IL-1β) [4]. | Experimental endometriosis model in rats [4]. |
| Anti-angiogenic Activity | Inhibits the formation of new blood vessels (neovascularization) [5]. | Patent claiming; demonstrated in experimental models [5]. |
The following diagram illustrates the signaling pathway through which Dienogest induces Endoplasmic Reticulum stress, leading to apoptosis in endometriotic cells, as identified in one study [3].
Based on the general information available, here are some potential FAQs that address broader methodological questions.
Q1: What are the primary molecular pathways I should consider when designing in vitro experiments with Dienogest?
Q2: How does Dienogest influence inflammatory markers in experimental models?
For researchers aiming to validate or explore these mechanisms, here is a generalized experimental workflow based on the cited literature:
The following table summarizes key findings on the efficacy and physical effects of long-term dienogest use from two clinical studies.
| Aspect | Study 1 (52 weeks) [1] | Study 2 (12-18 months) [2] |
|---|---|---|
| Patient Cohort | 81 patients with endometriomas ≥4 cm | 188 patients with endometriosis |
| Pain Reduction (VAS) | NRS score: 6.6 → 1.2 at 12 months | VAS score: 40.8 mm → 7.3 mm at 12 months |
| Endometrioma Size Reduction | Volume: 37.8 ml → 11.8 ml at 12 months | Diameter (unilateral): 30.9 mm → 14.7 mm at 18 months |
| Impact on Ovarian Reserve (AMH) | No significant change | Not reported |
| Bone Mineral Density (BMD) | Not reported | 20% of patients (10/50) had below-expected Z-score after >18 months |
| Common Adverse Event | Not specified | Uterine bleeding (3.2%) |
The table below compares the outcomes of two different dosages of dienogest from a 48-week clinical trial.
This data comes from a 48-week, randomized, open-label, parallel-group trial [3] [4] [5].
| Parameter | 1 mg/day Dienogest | 2 mg/day Dienogest |
|---|---|---|
| Menstrual Pain Reduction (VAS) | Mean decrease: 44.63 mm | Mean decrease: 54.19 mm |
| Statistical Non-inferiority | Not confirmed against 2 mg dose | - |
| Effect on Endometrioma Volume | Improvement observed, but less than 2 mg | Greater reduction than 1 mg group |
| Serum Estradiol Suppression | Comparable to 2 mg group | Comparable to 1 mg group |
| Bone Mineral Density (BMD) Loss | Less pronounced | More pronounced |
| Adverse Events | Fewer | More |
While the search did not yield specific signaling pathways for method optimization, dienogest's primary mechanism of action in therapy involves suppressing the estrogen-dependent growth of endometrial tissue [2]. In the context of drug development and bioanalysis, this implies that your experiments with Dienogest-d4 (a deuterated internal standard) are likely related to quantifying drug concentration in biological samples (e.g., blood, plasma) for pharmacokinetic studies.
A general workflow for such a method development and optimization process can be conceptualized as follows:
Since the specific technical information you need was not available in the search results, here are some suggested steps to find it:
For researchers quantifying Dienogest or its deuterated analog in biological matrices, the table below summarizes a validated high-resolution LC-MS method from the literature [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Instrument Mode | Targeted Selected Ion Monitoring (t-SIM) on an Orbitrap platform |
| Column Type | Not explicitly stated, but a Reversed-Phase column is implied |
| Run Time | 12 minutes |
| Sample Volume | 50 µL of human or murine plasma |
| Lower Limit of Quantitation (LLOQ) | Method validates 11 progestins; performance for Dienogest specifically is demonstrated [1] |
| Key Advantage | Simultaneous quantification of 11 synthetic progestins and 4 endogenous steroids |
This method is highly relevant for Dienogest-d4 analysis. Deuterated internal standards like this compound behave almost identically to their non-deuterated analogs during the liquid chromatography (LC) separation stage. Therefore, a column and LC method that work for Dienogest will also be suitable for this compound.
Since the specific column brand was not listed, the selection should be based on the compound's properties and the technique. Dienogest is a non-polar synthetic steroid, making it an ideal candidate for Reversed-Phase Chromatography [2]. The following workflow outlines the column selection process.
Q1: What is the most critical step in developing an LC-MS method for this compound? The sample preparation and chromatography are crucial. Using a stable isotope-labeled internal standard like this compound itself is the gold standard, as it corrects for losses during sample preparation and matrix effects during ionization in the mass spectrometer. The cited method uses this approach for accurate quantification [1].
Q2: I am getting a low signal for this compound. What could be the cause?
Q3: The peak shape for Dienogest is broad and tailing. How can I improve it?
Q4: Can I use this method for other progestins? Yes, absolutely. The referenced LC-MS method was designed for the simultaneous quantification of 11 different synthetic progestins, including Dienogest, Levonorgestrel, and Drospirenone, making it highly adaptable for multi-analyte panels [1].
The following table summarizes a validated method for the simultaneous determination of Dienogest (DIE) and Estradiol Valerate (EST) using High-Performance Liquid Chromatography (HPLC) [1].
| Parameter | Specification |
|---|---|
| Analytical Column | ACE C8 column |
| Mobile Phase | Acetonitrile : 0.03 M Ammonium Nitrate (pH 5.4) (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 280 nm |
| Internal Standard | Cyproterone Acetate |
| Linearity Range (DIE) | 3.0 - 45.0 µg/mL |
Here is the detailed methodology as described in the research article for you to replicate or use as a starting point [1]:
Since a direct method for Dienogest-d4 is not available, you may encounter issues during method adaptation. The following workflow diagram outlines a logical approach to troubleshooting and optimizing the method for your deuterated compound.
Based on the workflow above, here are some specific questions and answers to guide you:
Q1: The peak for this compound is too weak or has a low signal-to-noise ratio in LC-MS.
Q2: The retention time of this compound is shifting.
Q3: Can I use a different column?
Q4: How do I improve peak shape?
The Signal-to-Noise Ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise, typically expressed in decibels (dB). A higher SNR indicates a clearer, more distinguishable signal from the noise, which is crucial for the accuracy and reliability of analytical data [1].
The general formula for calculating SNR in decibels is: SNR (dB) = 10 log₁₀(Psignal / Pnoise) Where Psignal is the power of the signal and Pnoise is the power of the noise [1].
The following table summarizes common sources of poor SNR and their potential solutions, drawn from general practices in optical and electronic measurements [2].
| Issue Source | Potential Solution | Brief Rationale |
|---|---|---|
| Low Signal Strength | Increase analyte concentration; optimize sample introduction; use signal averaging. | Directly boosts the target signal power over the noise floor. |
| High Background Noise | Use optical bandpass filters; shield detectors from ambient light; use lock-in detection. | Removes unwanted external noise sources from the measurement. |
| Detector Electronic Noise | Select a detector with lower dark current or thermal noise; cool the detector. | Reduces inherent noise generated by the detection hardware. |
| Source Noise | Implement balanced detection (e.g., with a beam splitter). | Cancels out noise common to both the signal and a reference path. |
| Inefficient Signal Generation | Use optical preamplification (e.g., a fiber amplifier). | Boosts the signal before it reaches the noisy detection stage. |
For analytical chemistry applications like LC-MS/MS, these general principles translate to:
The diagram below outlines a logical, step-by-step process you can follow to diagnose and improve SNR issues in your experimental setup.
What is a good SNR value?
Can SNR be negative, and what does it mean?
What's the difference between SNR and RSSI?
To progress with your method development for Dienogest-d4, I suggest:
The table below summarizes key information about dienogest (DNG) from the available literature.
| Aspect | Description |
|---|---|
| Drug Class | 19-nortestosterone derivative; hybrid progestin [1] |
| Primary Indications | Combined with EE: Oral contraception, PCOS-associated hirsutism management [2]. Monotherapy: Endometriosis treatment [3]. |
| Key Mechanism | Binds selectively to the progesterone receptor; suppresses luteinizing hormone (LH) & ovarian activity; increases Sex Hormone-Binding Globulin (SHBG) [2] [1]. |
| Effect on Androgens | Reduces ovarian androgen production; decreases serum free testosterone [2]. |
| Population PK Model | Linear two-compartment model with first-order absorption and linear elimination [1]. |
For your reference, here are summaries of key experimental methodologies from the literature that characterize the pharmacokinetics and pharmacodynamics of dienogest.
Population PK/PD Study Design: A study was conducted on 86 healthy subjects who received oral DNG at doses of 0.5 mg, 1 mg, 2 mg, and 3 mg daily for 72 days. The study was a single-center, randomized, double-blinded, and dose-controlled design [1].
PK/PD Modeling Protocol:
Clinical Efficacy Trial Protocol:
The following diagrams illustrate the drug's mechanism of action and the experimental workflow based on the searched data.
Diagram 1: Integrated PK/PD Model & Mechanism of Action of Dienogest. This diagram synthesizes information from the search results, showing the path from oral administration to clinical effect, including the established Population PK model and key pharmacodynamic actions leading to ovulation inhibition and hirsutism reduction [2] [1]. EE: Ethinylestradiol; LH: Luteinizing Hormone; SHBG: Sex Hormone-Binding Globulin; PK: Pharmacokinetics; PD: Pharmacodynamics.
Diagram 2: Clinical Trial Workflow for DNG+EE in PCOS. This flowchart outlines the design of the pivotal clinical trial evaluating dienogest combined with ethinylestradiol for treating hirsutism in Polycystic Ovary Syndrome (PCOS) [2].
Based on the search results, here are answers to anticipated technical questions.
Q1: What is the evidence for the efficacy of dienogest in PCOS?
Q2: How does dienogest suppress ovarian function?
The search results do not mention This compound, which is a stable isotope-labeled analog of dienogest used as an internal standard in bioanalytical methods (e.g., LC-MS/MS) to correct for instrument variability and sample preparation losses.
While not directly applicable to your needs, the search results did provide robust long-term clinical data for Dienogest. The table below summarizes key findings from these studies for your reference.
| Study Focus | Duration | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Endometriosis [1] [2] | Up to 108 months | Progressive reduction in endometrioma size (from 33.2 mm to 7 mm); significant improvement in dysmenorrhea, dyspareunia, dyschezia, and pelvic pain [1]. | Most common side effects: menstrual alterations (22.9%), headache, weight gain, reduced libido; 27.6% of long-term users developed osteopenia [1]. |
| Adenomyosis [3] | Up to 50 months | 56% of patients achieved excellent pelvic pain control; 24% used the drug for over 24 months [3]. | 41% discontinued due to side effects (e.g., uncontrolled bleeding, headache, depression); older patients (≥45 years) were more likely to stop due to side effects [3]. |
| Pooled Analysis [4] | Up to 65 weeks | Consistent reduction in endometriosis pain scores [4]. | Well-tolerated profile; most common adverse reactions were headache, breast discomfort (<10%); bleeding pattern was manageable [4]. |
Since the specific analytical protocols were not found, a general workflow for assessing method robustness is provided. You can adapt this high-level overview once you obtain the precise details for Dienogest-d4.
The following diagram outlines the key stages in a typical analytical method robustness assessment, which you can use as a template.
The table below summarizes key parameters from validated chromatography methods for Dienogest analysis. Please note that these methods are for the unlabeled compound, but they form the basis upon which a method using Dienogest-d4 as an internal standard would be developed.
| Method Feature | HPLC Method for Related Substances [1] | LC-MS/MS Method for Plasma [2] |
|---|---|---|
| Technique | High Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Stationary Phase | Octadecylsilane (C18) bonded silica | Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) |
| Mobile Phase | Gradient: A) Water/Acetonitrile | Isocratic: Acetonitrile-5mM Ammonium Acetate (70:30, v/v) |
| B) Methanol/Acetonitrile | ||
| Detection | UV Detection (e.g., 220 nm / 310 nm) | Mass Spectrometry (MS) in positive ion mode |
| Key Application | Separation and quantification of impurities in raw material and tablets | Quantitative determination in human plasma for pharmacokinetic studies |
| Analysis Time | Not specified | 3.0 minutes per sample |
| Linear Range | Not specified | 1.003 - 200.896 ng/mL |
This compound is a deuterated analogue of Dienogest, where four hydrogen atoms are replaced with deuterium atoms [3]. In analytical chemistry, it is not typically compared for "performance" but is used as an Internal Standard (IS), particularly in mass spectrometry-based methods like LC-MS/MS [2].
If you need to experimentally compare Dienogest and this compound, the process would involve verifying the performance of this compound as an internal standard. The following diagram outlines the core workflow for this validation.
In the context of bioanalytical method development, "Dienogest-d4" almost certainly refers to a deuterated internal standard used for the precise quantification of Dienogest in biological samples (like plasma or serum) using techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Cross-validation ensures that the deuterated standard (this compound) performs reliably and consistently when compared to other potential internal standards or analytical methods. The following table outlines the core parameters typically assessed in such a process.
| Validation Parameter | Typical Experimental Approach |
|---|---|
| Selectivity & Specificity | Analyzing blank samples from multiple sources to ensure no interference at the retention times of both Dienogest and this compound. |
| Calibration Curve & Linearity | Preparing a series of calibration standards with varying concentrations of Dienogest and a fixed concentration of this compound. The response ratio is plotted to establish linearity. |
| Accuracy & Precision | Repeating analysis of quality control (QC) samples at low, medium, and high concentrations across multiple batches and days to calculate % bias (accuracy) and % RSD (precision). |
| Extraction Recovery | Comparing the analytical response of Dienogest and this compound spiked into a sample before and after extraction to determine the efficiency of the sample preparation process. |
| Matrix Effect | Post-extraction addition: Spiking Dienogest and this compound into already processed blank samples from different sources and comparing the response to neat solutions, to check for ion suppression or enhancement. |
| Stability | Conducting experiments to assess the stability of Dienogest and this compound in various conditions (e.g., benchtop, frozen, post-processing in autosampler). |
The logical workflow for this cross-validation process can be summarized in the following diagram, which outlines the key experimental stages from preparation to final analysis.
The validated method for quantifying synthetic progestins like Dienogest provides a clear protocol for using internal standards like Dienogest-d4 [1].
Using an internal standard significantly improves the precision and reliability of analytical results by correcting for inconsistencies in sample preparation and instrument response [2]. The following diagram illustrates the workflow and key benefit of the internal standard method.
This method is effective because any variation that affects the analyte's signal will similarly affect the internal standard's signal. Using their ratio for quantification cancels out these errors [3] [2]. One study demonstrated that using an internal standard improved the repeatability (Relative Standard Deviation) of results by a factor of 4.4 [2].
Choosing the right internal standard is critical for a successful quantitative analysis. The table below outlines the core selection criteria.
| Criterion | Description | Ideal Choice |
|---|---|---|
| Chemical Similarity | Should behave similarly to the analyte during sample preparation and analysis [3] [2]. | A stable isotope-labeled analogue like This compound for Dienogest [3] [4]. |
| Absence in Sample | Must not be present in the original sample matrix [3]. | A synthetic compound or isotope not found naturally in the samples. |
| No Interference | Must be resolvable from the analyte and other sample components (e.g., different retention time in chromatography) [3] [2]. | A compound with a distinct mass or retention time. |
| Similar Concentration | Should be added at a concentration similar to the expected analyte concentration [2]. | Matches the analyte's concentration range for a similar detector response. |
For Dienogest quantification in complex biological samples like plasma, This compound is the optimal internal standard due to its nearly identical chemical and physical properties, which provide superior compensation for analytical variability [1] [4]. Structural analogues or other deuterated compounds are practical alternatives when a perfect isotopic match is unavailable, but they require more rigorous validation to ensure similar performance [3].
The table below summarizes the experimental data on Dienogest's agonist activity across various human steroid hormone receptors, as determined by transactivation assays [1].
| Steroid Hormone Receptor | Dienogest Agonist Activity (EC₅₀) | Assay Concentration Limit |
|---|---|---|
| Progesterone Receptor (PR) | 3.4 / 10.5 nmol/L | - |
| Androgen Receptor (AR) | Antagonistic activity only (EC₅₀ 420.6 / 775.0 nmol/L) | - |
| Glucocorticoid Receptor (GR) | No activity | 3000 nmol/L |
| Mineralocorticoid Receptor (MR) | No activity | 3000 nmol/L |
| Estrogen Receptor α (ERα) | No activity | 3000 nmol/L |
| Estrogen Receptor β (ERβ) | No activity | 3000 nmol/L |
This data confirms that Dienogest is a selective progesterone receptor agonist with additional anti-androgenic properties, and it does not bind to estrogen, glucocorticoid, or mineralocorticoid receptors [1].
The key data in the table above was generated using the following methodology [1]:
Beyond receptor binding, gene expression profiling studies provide insights into the direct effects of Dienogest on endometriotic cells. The following diagram illustrates the key molecular pathways affected, based on genome-wide analyses [2] [3].
The diagram shows that Dienogest's therapeutic effects are mediated through its selective binding to the progesterone receptor, leading to a cascade of gene regulation that ultimately controls disease progression [2] [4] [3].
Dienogest's selectivity profile is distinct from other progestins. The following table provides a comparative overview based on transactivation assay data [1].
| Progestin | Progesterone Receptor | Androgen Receptor | Estrogen Receptor | Glucocorticoid Receptor | Mineralocorticoid Receptor |
|---|---|---|---|---|---|
| Dienogest | Agonist | Antagonist | Inactive | Inactive | Inactive |
| Progesterone | Agonist | Antagonist | Inactive | Inactive | Antagonist |
| Norethisterone | Agonist | Agonist | Agonist (ERα) | Inactive | Inactive |
| Medroxyprogesterone Acetate | Agonist | Agonist | Inactive | Agonist | Inactive |
The search results do not contain specific experimental data for This compound. This deuterated form is typically used as an internal standard in bioanalytical chemistry (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS) for quantitative analysis of standard Dienogest in biological samples. As such, its receptor binding selectivity and specificity are presumed to be identical to its non-deuterated counterpart, as deuterium substitution primarily affects metabolic stability rather than the core pharmacological structure responsible for receptor binding.